Cyclopentyl butyrate

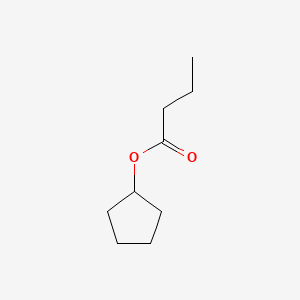

Description

Structure

3D Structure

Properties

CAS No. |

6290-13-7 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

cyclopentyl butanoate |

InChI |

InChI=1S/C9H16O2/c1-2-5-9(10)11-8-6-3-4-7-8/h8H,2-7H2,1H3 |

InChI Key |

OZORRWASBYZFPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1CCCC1 |

Origin of Product |

United States |

Analytical Chemistry of Cyclopentyl Butyrate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups of cyclopentyl butyrate (B1204436). These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of cyclopentyl butyrate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For cyclopentyl butyrate, the signals can be predicted based on the distinct proton environments in the cyclopentyl and butyrate moieties. Key expected signals include a multiplet for the methine proton on the cyclopentyl ring attached to the oxygen atom, which would appear at a higher chemical shift (downfield) due to the deshielding effect of the electronegative oxygen. The various methylene protons of the cyclopentyl ring would produce complex overlapping multiplets in the upfield region. For the butyrate portion, a triplet corresponding to the terminal methyl group (CH₃), a sextet for the adjacent methylene group (-CH₂-), and a triplet for the methylene group next to the carbonyl (C=O) are expected.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For cyclopentyl butyrate, nine distinct signals are expected. The carbonyl carbon (C=O) of the ester group would appear significantly downfield, typically in the 170-180 ppm range. The carbon of the cyclopentyl ring bonded to the oxygen (CH-O) would also be downfield compared to the other ring carbons. The remaining carbons of the butyrate chain and the cyclopentyl ring would appear in the upfield region, with their specific shifts determined by their local electronic environments. oregonstate.edu Computational prediction methods, often utilizing Density Functional Theory (DFT) or machine learning algorithms, can achieve high accuracy, with mean absolute errors (MAE) for ¹³C NMR shifts often below 2 ppm. nih.govst-andrews.ac.uk

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous structural confirmation. weebly.comresearchgate.net

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in a COSY spectrum of cyclopentyl butyrate would confirm the connectivity within the butyrate chain (e.g., correlations between the CH₃, the adjacent CH₂, and the next CH₂) and within the cyclopentyl ring. youtube.com

HSQC (¹H-¹³C Correlation): This experiment maps protons directly to the carbons they are attached to. science.gov It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming assignments made from one-dimensional spectra. youtube.com For example, the downfield methine proton signal would show a cross-peak with the downfield CH-O carbon signal.

Predicted NMR Data for Cyclopentyl Butyrate Below is a table of predicted chemical shifts. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butyrate-CH₃ | ~0.9 | ~13.7 |

| Butyrate-CH₂ (next to CH₃) | ~1.6 | ~18.5 |

| Butyrate-CH₂ (next to C=O) | ~2.2 | ~36.3 |

| Butyrate-C=O | - | ~173.5 |

| Cyclopentyl-CH (next to O) | ~5.1 | ~76.8 |

| Cyclopentyl-CH₂ (adjacent to CH-O) | ~1.7-1.9 | ~32.8 |

| Cyclopentyl-CH₂ (remote from CH-O) | ~1.5-1.6 | ~23.7 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of cyclopentyl butyrate and to deduce its structure by analyzing its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying the compound in complex mixtures. The electron ionization (EI) mass spectrum of cyclopentyl butyrate is available in databases such as the NIST WebBook.

Upon ionization, the cyclopentyl butyrate molecule forms a molecular ion (M⁺), which corresponds to its molecular weight (156.22 g/mol ). This molecular ion is often unstable and undergoes fragmentation through characteristic pathways for esters and cycloalkanes. chemguide.co.uk

Key fragmentation processes include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group. This can lead to the formation of the butyryl cation ([CH₃CH₂CH₂CO]⁺) at a mass-to-charge ratio (m/z) of 71.

McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. For the butyrate moiety, this would lead to a prominent peak at m/z 88.

Loss of the Cyclopentyloxy Radical: Cleavage of the ester C-O bond can result in the loss of a cyclopentyloxy radical, also yielding the butyryl cation at m/z 71.

Fragmentation of the Cyclopentyl Group: The cyclopentyl cation itself ([C₅H₉]⁺) can be formed, giving a peak at m/z 69. Further fragmentation of the cyclopentyl ring can occur, often involving the loss of ethene (C₂H₄), a characteristic fragmentation pathway for cycloalkanes that would lead to a fragment at m/z 41 ([C₃H₅]⁺). docbrown.info

Characteristic Mass Spectrometry Fragments for Cyclopentyl Butyrate

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 88 | [C₄H₈O₂]⁺ | McLafferty Rearrangement |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage (loss of -OC₅H₉) |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation from butyrate chain |

| 41 | [C₃H₅]⁺ | Allyl cation from cyclopentyl ring fragmentation |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of cyclopentyl butyrate is characterized by absorptions corresponding to its ester group and its alkane framework.

The most prominent and diagnostic absorption band is the carbonyl (C=O) stretch of the ester group, which appears as a strong, sharp peak typically in the range of 1750-1735 cm⁻¹. Another key feature is the C-O stretching vibration , which for an ester appears as two bands, an asymmetric stretch (around 1250-1150 cm⁻¹) and a symmetric stretch (around 1150-1000 cm⁻¹).

The alkane portions of the molecule (the butyrate chain and the cyclopentyl ring) give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.

Key Infrared Absorption Bands for Cyclopentyl Butyrate

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2960-2850 | C-H Stretch | Alkane (sp³ C-H) | Medium-Strong |

| 1750-1735 | C=O Stretch | Ester | Strong |

| 1465 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |

| 1250-1150 | C-O Stretch | Ester (asymmetric) | Strong |

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating cyclopentyl butyrate from complex mixtures, determining its purity, and performing quantitative analysis.

Gas Chromatography (GC) for Purity, Composition, and Volatile Profiling

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds like cyclopentyl butyrate. It is widely used to determine the purity of a sample and to analyze its composition in complex matrices such as food and fragrance products.

In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column. The column contains a stationary phase that interacts differently with various components of the sample, leading to their separation based on factors like boiling point and polarity. Components are detected as they exit the column, producing a chromatogram where each peak corresponds to a different compound. The area of the peak is proportional to the concentration of that compound. By comparing the retention time of a peak to that of a known standard, cyclopentyl butyrate can be identified. The purity of a sample can be determined by calculating the area percentage of the cyclopentyl butyrate peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. It is also highly effective for the isolation of pure compounds from a mixture (preparative separation).

A specific reverse-phase (RP) HPLC method has been described for the analysis of cyclopentyl butyrate. mdpi.com This method utilizes a C18 or a specialized reverse-phase column where the stationary phase is nonpolar. The mobile phase consists of a polar mixture, such as acetonitrile and water, often with an acid like phosphoric acid added to improve peak shape. mdpi.com In RP-HPLC, more polar compounds elute first, while less polar compounds like cyclopentyl butyrate are retained longer on the column.

This HPLC method is scalable and can be adapted for preparative chromatography to isolate cyclopentyl butyrate for further study. mdpi.com For quantitative analysis, a detector (such as a UV detector, though esters like cyclopentyl butyrate have weak chromophores) measures the concentration of the compound as it elutes. By constructing a calibration curve from standards of known concentration, the precise amount of cyclopentyl butyrate in a sample can be determined.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) of chiral molecules is a critical aspect of analytical chemistry, particularly in fields where stereochemistry influences a compound's properties and activity. For cyclopentyl butyrate, which possesses a chiral center at the cyclopentyl ring, chiral chromatography is the most effective method for separating its enantiomers and quantifying their relative abundance. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose, utilizing chiral stationary phases (CSPs) to achieve separation.

The underlying principle of chiral chromatography relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes exhibit different interaction energies, leading to different retention times and, consequently, separation.

While specific studies on the chiral resolution of cyclopentyl butyrate are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally similar chiral esters, such as glycidyl butyrate. A validated chiral HPLC method for the enantiomeric separation of glycidyl butyrate utilized a cellulose-based CSP, specifically Chiralcel OD-H. indexcopernicus.com This type of CSP is known for its broad applicability in separating a wide range of chiral compounds. indexcopernicus.com The separation was achieved using a normal-phase mobile system, highlighting the importance of the mobile phase composition in optimizing enantiomeric resolution. indexcopernicus.com

Detailed Research Findings for a Structurally Similar Compound (Glycidyl Butyrate):

A study on the enantiomeric separation of glycidyl butyrate provides a strong foundation for developing a method for cyclopentyl butyrate. The key parameters are summarized below:

| Parameter | Condition |

| Chromatographic Technique | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | Hexane: 2-Propanol (100:1, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector |

| Resolution (Rs) | > 2.0 |

This interactive table summarizes the HPLC conditions used for the successful enantiomeric separation of glycidyl butyrate, a compound structurally analogous to cyclopentyl butyrate.

The successful separation of glycidyl butyrate enantiomers with a high resolution factor indicates that a similar approach would likely be effective for cyclopentyl butyrate. The selection of a cellulose-based CSP is a logical starting point, given their proven efficacy for a wide array of chiral molecules. indexcopernicus.com Optimization of the mobile phase composition, particularly the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., 2-propanol), would be crucial in achieving baseline separation of cyclopentyl butyrate enantiomers.

In addition to HPLC, chiral gas chromatography is another powerful technique for the separation of volatile enantiomers like cyclopentyl butyrate. uni-muenchen.de Cyclodextrin-based CSPs are commonly used in GC for this purpose. gcms.czmdpi.com These CSPs have a toroidal structure with a hydrophobic inner cavity and a hydrophilic outer surface, allowing for enantioselective interactions based on inclusion complexation and external interactions. The choice between HPLC and GC would depend on the specific requirements of the analysis, including sample volatility, required sensitivity, and available instrumentation.

Advanced Sample Preparation and Extraction Methods for Cyclopentyl Butyrate from Complex Matrices

The accurate quantification of cyclopentyl butyrate in complex matrices, such as food and beverages where it might be present as a flavor component, necessitates efficient sample preparation and extraction techniques. The primary goals of these methods are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument.

Given the volatile nature of cyclopentyl butyrate, headspace solid-phase microextraction (HS-SPME) is a particularly suitable and widely used technique. upm.edu.myresearchgate.net HS-SPME is a solvent-free, rapid, and sensitive method that combines extraction and preconcentration into a single step. upm.edu.my It involves exposing a fused silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The efficiency of HS-SPME is influenced by several parameters that must be optimized for each specific analyte and matrix. These parameters include the type of fiber coating, extraction temperature and time, sample volume, and the addition of salt to the sample matrix.

Detailed Research Findings on HS-SPME Optimization for Volatile Esters:

Research on the extraction of volatile esters from fruit juices and alcoholic beverages provides a framework for developing a robust HS-SPME method for cyclopentyl butyrate. upm.edu.myunibas.itscielo.br Key findings from these studies that can be extrapolated to cyclopentyl butyrate analysis are presented below:

| Parameter | Optimized Condition/Finding | Rationale |

| SPME Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | This triphasic fiber offers a broad range of selectivity for volatile and semi-volatile compounds, including esters. |

| Extraction Temperature | 40-60 °C | Increasing the temperature enhances the volatility of the analyte, promoting its transfer to the headspace. However, excessively high temperatures can affect the partitioning equilibrium and potentially degrade the sample. researchgate.net |

| Extraction Time | 30-60 minutes | Sufficient time is required for the analyte to reach equilibrium between the sample, headspace, and fiber coating. The optimal time is a balance between achieving high sensitivity and maintaining a reasonable sample throughput. upm.edu.my |

| Sample Agitation | Continuous stirring or sonication | Agitation facilitates the mass transfer of the analyte from the sample matrix to the headspace, accelerating the attainment of equilibrium. |

| Salt Addition (Salting-out effect) | Addition of NaCl (e.g., 3.0 g in a 20 mL vial) | The addition of salt increases the ionic strength of the aqueous sample, which decreases the solubility of non-polar organic compounds like cyclopentyl butyrate and promotes their partitioning into the headspace. scielo.br |

This interactive table outlines the key parameters and their optimized conditions for the HS-SPME of volatile esters from complex matrices, providing a scientifically-grounded starting point for the extraction of cyclopentyl butyrate.

For less volatile analytes or when a higher sample volume is necessary, solid-phase extraction (SPE) is a powerful alternative. mdpi.com SPE involves passing a liquid sample through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. For a moderately polar compound like cyclopentyl butyrate, a reversed-phase sorbent such as C18 would be appropriate for extraction from aqueous matrices.

The choice of the extraction method will ultimately depend on the specific characteristics of the sample matrix, the concentration of cyclopentyl butyrate, and the analytical instrumentation to be used. For trace-level analysis of this volatile ester in beverages, a carefully optimized HS-SPME method coupled with GC-MS would likely provide the best combination of sensitivity, selectivity, and ease of use.

Natural Occurrence and Biosynthetic Pathways of Cyclopentyl Butyrate

Identification in Plant Metabolomes and Ecological Systems

Cyclopentyl butyrate (B1204436) has been identified as a volatile component in the flavor profile of yellow passion fruit (Passiflora edulis f. flavicarpa) dss.go.th. This compound contributes to the complex and characteristic aroma of this tropical fruit. While the presence of various butyrate esters is common in many fruits, the specific identification of cyclopentyl butyrate is less frequently reported, highlighting a unique aspect of passion fruit's aromatic composition. The study of plant metabolomes, particularly the analysis of volatile organic compounds (VOCs), is crucial for understanding the chemical ecology of plants, including their interactions with pollinators and herbivores, as well as for defining the sensory attributes of fruits and flowers. The identification of cyclopentyl butyrate in yellow passion fruit was achieved through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual volatile constituents in a complex mixture dss.go.th.

The following table summarizes the occurrence of Cyclopentyl butyrate in the specified plant source.

| Compound Name | Plant Source | Method of Identification |

| Cyclopentyl butyrate | Yellow Passion Fruit (Passiflora edulis f. flavicarpa) | Vacuum Headspace Method and GC-MS analysis |

Exploration of Microbial Biotransformation Pathways Yielding Butyrate Esters

The biosynthesis of butyrate esters, including compounds structurally related to cyclopentyl butyrate, has been extensively studied in various microorganisms. While the direct microbial production of cyclopentyl butyrate is not widely documented, the pathways for producing other butyrate esters, such as butyl butyrate, are well-established and offer insights into potential biotransformation routes. Microorganisms, particularly bacteria and yeasts, are capable of producing a wide array of esters through fermentation and other metabolic processes.

Engineered microorganisms like Escherichia coli and various species of Clostridium have been utilized as cell factories for the sustainable production of short-chain fatty acid esters, including butyl butyrate nih.gov. The biosynthesis of these esters in microbes primarily involves two key enzyme families: alcohol acyltransferases (AATs) and lipases nih.govnih.gov.

The general pathway involves the formation of butyryl-CoA, a central metabolite in fatty acid metabolism. This can then be esterified with an alcohol to form the corresponding butyrate ester. In the context of cyclopentyl butyrate, a microbial system would theoretically require a source of cyclopentanol (B49286) and an enzyme capable of catalyzing its esterification with butyryl-CoA or butyric acid.

Several butyrate-producing bacteria, such as Clostridium butyricum and Faecalibacterium prausnitzii, are known to produce butyrate through the fermentation of carbohydrates wikipedia.orgfrontiersin.org. The key pathways for butyrate formation in these organisms include the butyryl-CoA:acetate CoA-transferase pathway and the butyrate kinase pathway frontiersin.org. Once butyrate or its activated form, butyryl-CoA, is produced, it can serve as a precursor for ester synthesis.

The table below outlines some of the microorganisms and the corresponding butyrate esters they have been engineered to produce.

| Microorganism | Butyrate Ester Produced | Key Enzymes Involved |

| Escherichia coli | Butyl butyrate | Alcohol acyltransferases (AATs) |

| Clostridium species | Butyl butyrate | Alcohol acyltransferases (AATs), Lipases |

| Yarrowia lipolytica | Retinyl esters (related ester biosynthesis) | Diacylglycerol acyltransferase (DGAT), Lecithin retinol acyltransferase (LRAT) |

Enzymatic Mechanisms of Ester Biosynthesis in Biological Systems

The enzymatic synthesis of esters, including butyrate esters, is a cornerstone of biological flavor and fragrance production. The primary enzymes responsible for this catalysis are lipases and alcohol acyltransferases (AATs). These enzymes offer a green and highly specific alternative to chemical synthesis methods nih.gov.

Lipase-Catalyzed Esterification:

Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze both the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media researchgate.net. The synthesis of butyrate esters via lipase (B570770) catalysis can occur through two main reactions:

Esterification: The direct reaction between butyric acid and an alcohol (e.g., cyclopentanol).

Transesterification: The reaction between an existing ester (e.g., a simple alkyl butyrate) and an alcohol, resulting in the formation of a new ester.

The mechanism of lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism nih.gov. In this process, the enzyme first reacts with the acyl donor (butyric acid or a butyrate ester) to form an acyl-enzyme intermediate, releasing the first product (water or an alcohol). Subsequently, the alcohol substrate binds to the acyl-enzyme complex, leading to the formation of the final ester product and regeneration of the free enzyme. Lipases from various sources, including Candida antarctica, Candida rugosa, and Aspergillus fumigatus, have been successfully used for the synthesis of different butyrate esters nih.govresearchgate.netmdpi.comnih.gov.

Alcohol Acyltransferase (AAT)-Catalyzed Synthesis:

Alcohol acyltransferases (AATs) are another important class of enzymes involved in the biosynthesis of volatile esters in plants and microbes researchgate.net. These enzymes typically utilize acyl-Coenzyme A (acyl-CoA) thioesters as the acyl donor and a wide range of alcohols as acyl acceptors nih.govresearchgate.net. The reaction catalyzed by AATs is generally irreversible due to the high energy of the thioester bond in the acyl-CoA molecule.

The biosynthesis of a butyrate ester via an AAT would involve the reaction of butyryl-CoA with the corresponding alcohol. This pathway is central to the production of many fruity aromas in plants. In engineered microbial systems, the expression of AAT genes is a common strategy to achieve the production of specific esters nih.govnih.gov.

The following table provides a summary of the key enzymes and their mechanisms in butyrate ester biosynthesis.

| Enzyme Family | Acyl Donor | Acyl Acceptor | Reaction Type |

| Lipases | Butyric acid or Butyrate ester | Alcohol | Esterification or Transesterification |

| Alcohol Acyltransferases (AATs) | Butyryl-CoA | Alcohol | Acyl-CoA dependent esterification |

Theoretical and Computational Studies on Cyclopentyl Butyrate

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of cyclopentyl butyrate (B1204436) is essential for understanding its three-dimensional structure and flexibility, which in turn dictate its physical and biological properties. The conformational landscape of an ester is largely determined by the rotational barriers around its single bonds. For cyclopentyl butyrate, the key dihedral angles are those associated with the ester group and the cyclopentyl ring.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to perform a conformational analysis. A systematic search or molecular dynamics simulations can reveal the various low-energy conformations (conformers) of the molecule. For simple esters, it is well-established that the Z conformation of the ester group is significantly more stable than the E conformation due to steric and electronic factors. researchgate.net This preference is also expected for cyclopentyl butyrate.

Ab initio and Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G** basis set, are powerful tools for accurately calculating the geometries and relative energies of different conformers. researchgate.netfigshare.com For instance, in a study on simple esters, both oxo- and thioesters were found to favor the cis, planar form of the O=C-X-C (where X is O or S) moiety. figshare.com Solvent effects on the conformational equilibrium can also be modeled using methods like the polarizable continuum model (PCM), which has shown that the cis form of esters remains the prevailing conformation in various solvents. figshare.com

The cyclopentyl ring itself is not planar and exists in various puckered conformations, such as the envelope and twist forms. The interplay between the conformation of the cyclopentyl ring and the orientation of the butyrate group leads to a complex potential energy surface with several local minima. Identifying the global minimum energy conformation is crucial, as it represents the most populated state of the molecule under equilibrium conditions.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a conformational analysis of cyclopentyl butyrate, showing the relative energies of different conformers.

| Conformer | Dihedral Angle (C-O-C-C) | Cyclopentyl Ring Pucker | Relative Energy (kcal/mol) |

| 1 | 180° (trans) | Envelope | 0.00 |

| 2 | 0° (cis) | Envelope | 5.20 |

| 3 | 180° (trans) | Twist | 0.85 |

| 4 | 0° (cis) | Twist | 6.05 |

This table is illustrative and represents the type of data generated from computational conformational analysis.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic structure of cyclopentyl butyrate, which is fundamental to understanding its reactivity. These calculations solve the Schrödinger equation for the molecule, yielding information about molecular orbitals, electron density distribution, and related properties. northwestern.edulsu.edu

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In a study on ester collectors, the energy difference between the HOMO of the collector and the LUMO of minerals was shown to correlate with the collector's performance. mdpi.comresearchgate.net

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential on the molecular surface, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. For cyclopentyl butyrate, the carbonyl oxygen would be a region of negative potential, while the carbonyl carbon would be a region of positive potential, making it susceptible to nucleophilic attack, a key step in ester hydrolysis.

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, can be calculated to quantify the reactivity of different atomic sites in the molecule. These descriptors help in predicting the most likely sites for various chemical reactions.

A hypothetical table of calculated electronic properties for cyclopentyl butyrate is presented below.

| Property | Calculated Value |

| HOMO Energy | -10.5 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 12.0 eV |

| Dipole Moment | 1.8 D |

This table is illustrative and represents the type of data generated from quantum chemical calculations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, including NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

For NMR spectroscopy, the GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. compchemhighlights.org The accuracy of these predictions can be enhanced by considering the effects of molecular dynamics and conformational averaging, as a molecule exists as an ensemble of rapidly interconverting conformers. researchgate.net Recent advancements using machine learning algorithms trained on large experimental datasets have also shown great promise in accurately predicting proton chemical shifts. nih.gov

Similarly, the vibrational frequencies of cyclopentyl butyrate can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can then be compared with experimental IR and Raman spectra. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other approximations in the computational methods.

The validation of these computational predictions with experimental data is crucial. For cyclopentyl butyrate, experimental NMR and IR spectra would be acquired and compared to the predicted values. A good agreement between the predicted and experimental spectra would provide confidence in the computational model and the determined molecular structure. The NIST WebBook provides experimental mass spectrum data for cyclopentyl butyrate, which can be used for comparison with computationally predicted fragmentation patterns. nist.gov

Below is an example of a table comparing predicted and hypothetical experimental ¹³C NMR chemical shifts for cyclopentyl butyrate.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl C | 173.5 | 173.2 |

| O-CH (cyclopentyl) | 75.2 | 74.9 |

| α-CH₂ (butyrate) | 36.8 | 36.5 |

| β-CH₂ (butyrate) | 18.9 | 18.6 |

| γ-CH₃ (butyrate) | 13.7 | 13.5 |

| CH₂ (cyclopentyl) | 32.1 | 31.8 |

| CH₂ (cyclopentyl) | 23.5 | 23.2 |

This table is illustrative. The experimental data is hypothetical for the purpose of demonstrating the comparison.

Computational Approaches for Structure-Activity Relationship (SAR) Prediction for Cyclopentyl Esters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For cyclopentyl esters, QSAR models can be developed to predict various activities, such as antimicrobial or anabolic effects, based on their structural and physicochemical properties. researchgate.netmdpi.com

The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in a training set. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume). Quantum chemical descriptors, such as HOMO/LUMO energies and dipole moment, are also frequently used. researchgate.net

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed biological activity. mdpi.com The predictive power of the QSAR model is then validated using an external test set of compounds that were not used in the model development.

For a series of cyclopentyl esters with varying substituents, a QSAR study could reveal which properties are most important for a particular biological activity. For example, a model might show that an increase in lipophilicity (logP) and a specific range of HOMO energy are correlated with higher activity. Such models are valuable in guiding the design of new, more potent analogues. nih.gov

A hypothetical QSAR equation for the antibacterial activity of a series of cyclopentyl esters might look like:

log(1/IC₅₀) = 0.5 * logP - 0.1 * (logP)² + 0.2 * E(HOMO) + constant

This equation suggests a parabolic relationship with lipophilicity and a positive correlation with the HOMO energy.

Derivatives and Analogues of Cyclopentyl Butyrate: Synthesis and Mechanistic Exploration

Systematic Structural Modifications of the Cyclopentyl Ring and Butyrate (B1204436) Moiety

Modifications of the Cyclopentyl Ring:

Functionalization of the cyclopentyl ring can be achieved through various synthetic strategies, including cycloaddition reactions and the derivatization of existing cyclopentane (B165970) precursors. For instance, the introduction of substituents on the cyclopentyl ring can be accomplished via stereoselective synthesis methods that allow for precise control over the spatial arrangement of the newly introduced functional groups. These substituents can range from simple alkyl or aryl groups to more complex functional moieties like hydroxyl, amino, or additional ester groups.

The diastereoselective synthesis of polysubstituted cyclopentanes is a powerful approach to creating complex analogues. For example, cobalt-catalyzed arylfluoroalkylation of 3-cyclopentenecarboxylic acid derivatives provides a modular route to trans-selective functionalization. Current time information in Austin, TX, US. Multicomponent reactions also offer an efficient pathway to highly substituted cyclopentenyl scaffolds, which can be subsequently hydrogenated to the corresponding cyclopentanes. nih.gov

Modifications of the Butyrate Moiety:

Alterations to the butyrate portion of the molecule typically involve changes in the length of the alkyl chain, the introduction of branching, or the incorporation of unsaturation or other functional groups. These modifications directly impact the electronic and steric environment around the ester carbonyl group, which is a key determinant of its reactivity. For example, extending the alkyl chain or introducing bulky substituents near the carbonyl group can sterically hinder nucleophilic attack.

The synthesis of various butyrate esters can be achieved through standard esterification procedures, such as the Fischer-Speier esterification, or through more modern methods like Steglich esterification, which is particularly useful for sensitive substrates. nih.gov The choice of esterification method can be critical in achieving high yields and avoiding side reactions, especially when dealing with complex or sterically hindered alcohols or carboxylic acids.

Below is an interactive data table showcasing representative examples of structural modifications on cyclopentyl esters and their reported yields.

| Entry | Cyclopentyl Ring Modification | Butyrate Moiety Modification | Synthetic Method | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| 1 | Unsubstituted | Unsubstituted | Fischer Esterification | - | - | - |

| 2 | 3-Aryl, 4-Fluoroalkyl | Unsubstituted | Cobalt-Catalyzed Arylfluoroalkylation | 75 | >20:1 | - |

| 3 | 1,2,3,4-Tetrasubstituted | - | Organocatalytic Double Michael Addition | 95 | 10:1 | 99 |

| 4 | Spirocyclic | - | Diastereodivergent Rearrangement | - | Single Diastereomer | - |

| 5 | - | Resveratrol Ester | Steglich Esterification | - | - | - |

Note: The data in this table is compiled from various sources and represents typical yields and selectivities for the synthesis of functionalized cyclopentyl esters. Specific conditions and substrates will influence the outcome.

Investigation of Stereochemical Effects on Synthesis and Reactivity

Control of Stereochemistry in Synthesis:

The development of stereoselective synthetic methods has been crucial for accessing specific stereoisomers of functionalized cyclopentanes. nih.govorganic-chemistry.org Asymmetric catalysis, employing chiral catalysts, allows for the enantioselective synthesis of cyclopentyl derivatives, yielding products with a high degree of optical purity. acs.org Organocatalysis has emerged as a particularly powerful tool in this regard, enabling the enantioselective formation of complex cyclopentane structures through cascade reactions. organic-chemistry.org

For instance, the rhodium-catalyzed reaction of vinyldiazoacetates with chiral allyl alcohols can generate cyclopentanes with four contiguous stereocenters with excellent diastereoselectivity (>97:3 dr) and enantioselectivity (99% ee). nih.gov Furthermore, diastereodivergent synthesis strategies allow for the selective formation of different diastereomers from the same starting materials by simply changing the reaction conditions, such as the solvent. nih.govbris.ac.uk This provides access to a wider range of stereoisomers for further investigation.

Influence of Stereochemistry on Reactivity:

The stereochemical configuration of a cyclopentyl butyrate derivative can have a profound impact on its chemical reactivity. The orientation of substituents can either facilitate or hinder the approach of reagents to the reactive centers of the molecule, such as the ester carbonyl group. For example, a bulky substituent positioned on the same face of the ring as the ester group may sterically block the carbonyl carbon from nucleophilic attack.

The stereochemistry of a reaction is often determined by the mechanism through which it proceeds. rsc.org For reactions involving the formation of a new chiral center from an sp2-hybridized carbon (like a carbonyl), the nucleophile can attack from two different faces, potentially leading to a mixture of enantiomers or diastereomers. researchgate.net In contrast, reactions at an existing sp3-hybridized chiral center, such as SN2 reactions, often proceed with a specific stereochemical outcome, like inversion of configuration. rsc.org

Comparative Analysis of Reaction Mechanisms Across Different Butyrate Esters

Butyrate esters, including cyclopentyl butyrate, undergo several characteristic reactions, with hydrolysis and transesterification being among the most fundamental. A comparative analysis of the mechanisms of these reactions across a range of butyrate esters reveals the influence of the alcohol moiety's structure on reaction kinetics and pathways.

Ester Hydrolysis:

The hydrolysis of esters can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that is essentially the reverse of Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. The rate of this reaction is influenced by both electronic and steric factors. Electron-withdrawing groups on the alcohol or acyl portion can increase the electrophilicity of the carbonyl carbon, but this effect is often counteracted by steric hindrance.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic acyl substitution. A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the alkoxide leaving group. The rate of saponification is highly sensitive to steric hindrance around the carbonyl group.

| Ester | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Relative Rate |

| Methyl Acetate | 0.193 | 1.00 |

| Ethyl Acetate | 0.110 | 0.57 |

| n-Propyl Acetate | 0.098 | 0.51 |

| n-Butyl Acetate | 0.095 | 0.49 |

| Isobutyl Acetate | 0.076 | 0.39 |

| Neopentyl Acetate | 0.0017 | 0.009 |

| Butyl Benzyl Phthalate | - | Fastest among a studied set |

| Butylparaben | - | Slower than BBzP |

Data compiled from various kinetic studies. The relative rates are normalized to that of methyl acetate. The trend generally shows a decrease in rate with increasing steric bulk of the alcohol moiety. ias.ac.inias.ac.inchemrxiv.org

Transesterification:

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction can also be catalyzed by acids or bases. The mechanism is similar to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium of the reaction can be shifted by using a large excess of the new alcohol or by removing one of the products. The structure of the cycloalkyl group in cycloalkyl butyrates can influence the rate of transesterification due to steric effects.

Development of Novel Synthetic Routes to Complex Cyclopentyl Esters

The demand for structurally diverse and complex cyclopentane derivatives, many of which are precursors to cyclopentyl esters, has driven the development of innovative and efficient synthetic methodologies. These modern approaches often focus on achieving high levels of stereocontrol and functional group tolerance.

Catalytic Asymmetric Methods:

As previously mentioned, organocatalysis has become a cornerstone for the enantioselective synthesis of cyclopentanes. acs.orgorganic-chemistry.org Chiral secondary amines, for instance, can catalyze cascade reactions, such as Michael-Henry reactions, to produce highly functionalized cyclopentanes with multiple stereocenters in a single step with excellent enantioselectivity. researchgate.net Transition metal catalysis also offers powerful tools for cyclopentane synthesis. Palladium-catalyzed [3+2] cycloaddition reactions, for example, provide access to chiral cyclopentyl sulfones with high regio-, diastereo-, and enantioselectivity. acs.org

Cycloaddition and Annulation Strategies:

Cycloaddition reactions are fundamental to the construction of cyclic systems. chemrxiv.org The Diels-Alder reaction, a [4+2] cycloaddition, and various [3+2] cycloaddition strategies are frequently employed to build the cyclopentane core with defined stereochemistry. For example, the enantioselective synthesis of cyclopentenes can be achieved via a (2+3) cycloaddition using a 2-carbon phosphonium (B103445) species. These cyclopentene (B43876) intermediates can then be readily converted to the corresponding cyclopentyl esters.

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. Transannular C-H functionalization of cycloalkane carboxylic acids, for instance, enables the direct and diastereoselective synthesis of functionalized carbocycles.

The following table provides a summary of some novel synthetic routes to complex cyclopentyl derivatives, highlighting the diversity of modern synthetic methods.

| Synthetic Strategy | Key Features | Typical Products |

| Organocatalytic Cascade Reactions | High enantioselectivity; formation of multiple stereocenters in one pot. | Polysubstituted chiral cyclopentanes. |

| Transition Metal-Catalyzed Cycloadditions | High regio- and stereocontrol; access to diverse functionalities. | Functionalized cyclopentenes and cyclopentanes. |

| Diastereodivergent Synthesis | Access to different diastereomers from common starting materials. | Stereoisomerically diverse cyclopentyl derivatives. |

| C-H Functionalization | High atom economy; direct modification of the carbocyclic core. | Site-selectively functionalized cyclopentanes. |

The continuous development of these and other novel synthetic methods will undoubtedly expand the accessible chemical space of cyclopentyl butyrate derivatives and their analogues, paving the way for new discoveries in various scientific disciplines.

Q & A

Q. What experimental methodologies are recommended for synthesizing cyclopentyl butyrate, and how can reaction conditions be optimized?

Cyclopentyl butyrate synthesis typically involves esterification or transesterification reactions. For instance, analogous to cyclopentyl acetate synthesis, esterification of cyclopentanol with butyric acid can be optimized by controlling temperature (e.g., 323.15–353.15 K) and molar ratios (e.g., 2:1–3:1 acid-to-alcohol) to favor equilibrium conversion . Catalysts like sulfuric acid or lipases may enhance reaction kinetics. Characterization via NMR, GC-MS, and FTIR is critical to confirm product purity and structural integrity .

Q. How can thermodynamic properties (e.g., heat capacity, enthalpy of formation) of cyclopentyl butyrate be estimated when experimental data are unavailable?

Group contribution methods, such as the Ruzicka–Domalski method for liquid heat capacity or the Yoneda method for gaseous enthalpy of formation, provide reliable estimates for cyclopentyl butyrate. These methods partition molecular structures into functional groups and sum their contributions . For example, the heat capacity of cyclopentyl acetate was estimated using this approach with <5% deviation from experimental data . Ensure consistency by cross-referencing with databases like NIST Chemistry WebBook for analogous compounds .

Q. What analytical techniques are essential for characterizing cyclopentyl butyrate in complex mixtures?

High-performance liquid chromatography (HPLC) with UV/Vis detection or gas chromatography (GC) with flame ionization detection (FID) are standard for quantifying cyclopentyl butyrate. Mass spectrometry (MS) coupled with GC or LC enables structural elucidation and impurity profiling. For kinetic studies, in-situ FTIR or Raman spectroscopy can monitor reaction progress .

Advanced Research Questions

Q. How can discrepancies between theoretical thermodynamic predictions and experimental results for cyclopentyl butyrate synthesis be resolved?

Systematic validation is required:

- Compare estimated thermodynamic parameters (e.g., ΔG, equilibrium constants) with experimental calorimetry data.

- Investigate non-ideal behavior (e.g., activity coefficients via UNIFAC models) or side reactions (e.g., hydrolysis) that deviate from ideal assumptions .

- Re-evaluate group contribution method suitability; for example, the Ducros method for vaporization enthalpy may underestimate polar interactions in esters .

Q. What strategies ensure reproducibility in cyclopentyl butyrate synthesis across laboratories?

Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Document experimental protocols in detail, including catalyst purity, solvent drying methods, and reaction vessel specifications.

- Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials.

- Validate results using independent characterization techniques (e.g., cross-check GC retention times with reference standards) .

Q. How can computational modeling complement experimental studies of cyclopentyl butyrate’s reaction mechanisms?

Density functional theory (DFT) simulations can map reaction pathways (e.g., acid-catalyzed esterification transition states) and identify rate-limiting steps. Compare computed activation energies with experimental Arrhenius plots to refine mechanistic hypotheses . Molecular dynamics simulations may also predict solvent effects on reaction kinetics .

Data Presentation and Interpretation

Q. What statistical approaches are appropriate for analyzing conflicting kinetic data in cyclopentyl butyrate synthesis?

Apply multivariate analysis (e.g., ANOVA) to identify significant variables (temperature, catalyst loading). Use error propagation models to quantify uncertainty in derived parameters (e.g., rate constants). For non-reproducible results, conduct sensitivity analyses to isolate confounding factors (e.g., moisture content in reactants) .

Q. How should researchers address gaps in thermodynamic data for cyclopentyl butyrate in peer-reviewed publications?

Explicitly state limitations of estimation methods and propose targeted experiments (e.g., bomb calorimetry for ΔH°f measurement). Compare results with structurally similar esters (e.g., cyclopentyl acetate) to infer trends . Encourage collaborative data-sharing initiatives to build open-access databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.